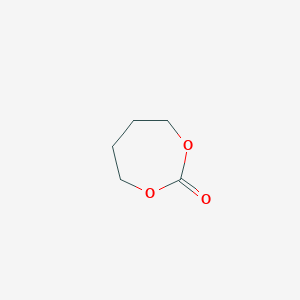
1,3-Dioxepan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Dioxepan-2-one is an organic compound with the molecular formula C5H8O3
准备方法
1,3-Dioxepan-2-one can be synthesized through various methods. One common synthetic route involves the reaction of 4-chloro-1-butanol with tetramethylammonium bicarbonate . Another method includes the acetal exchange reaction followed by dehydrochlorination . These reactions typically require controlled conditions to ensure the desired product is obtained with high purity.
化学反应分析
1,3-Dioxepan-2-one undergoes several types of chemical reactions, including ring-opening polymerization. This reaction is catalyzed by organocatalysts such as triazabicyclo[4.4.0]dec-5-ene and 1,8-diazabicyclo[5.4.0]undec-7-ene . The major products formed from these reactions are polyesters, which are valuable in various industrial applications. Additionally, this compound can participate in nucleophilic substitution reactions, leading to the formation of various derivatives .
科学研究应用
1,3-Dioxepan-2-one has a wide range of scientific research applications. In the field of polymer chemistry, it is used as a monomer for the synthesis of biodegradable polymers through ring-opening polymerization . In medicine, this compound-based polymers are explored for their biocompatibility and degradability, making them suitable for medical implants and controlled drug release .
作用机制
The primary mechanism of action for 1,3-Dioxepan-2-one involves its ring-opening polymerization. This process is initiated by organocatalysts, which facilitate the cleavage of the lactone ring, leading to the formation of linear or branched polymers . The molecular targets in this reaction are the ester bonds within the lactone ring, and the pathways involved include nucleophilic attack by the catalyst on the carbonyl carbon of the ester group .
相似化合物的比较
1,3-Dioxepan-2-one can be compared with other cyclic esters such as 1,3-dioxepane and 1,5-dioxepan-2-one. While all these compounds can undergo ring-opening polymerization, this compound is unique due to its seven-membered ring structure, which imparts distinct physical and chemical properties . For instance, 1,3-dioxepane has a six-membered ring, and 1,5-dioxepan-2-one has a five-membered ring, leading to differences in their reactivity and polymerization behavior .
属性
IUPAC Name |
1,3-dioxepan-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O3/c6-5-7-3-1-2-4-8-5/h1-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKSWWACDZPRJAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(=O)OC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
155449-11-9 |
Source


|
| Details | Compound: 1,3-Dioxepan-2-one, homopolymer | |
| Record name | 1,3-Dioxepan-2-one, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=155449-11-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
116.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What makes 1,3-Dioxepan-2-one interesting for polymer synthesis?
A1: Unlike its six-membered counterpart, 1,3-dioxan-2-one, 7CC can undergo cationic ring-opening polymerization with minimal to no decarboxylation. [] This allows for the synthesis of polycarbonates with controlled structures and properties. [] Additionally, 7CC exhibits a significantly faster polymerization rate compared to 1,3-dioxan-2-one, attributed to its higher ring strain. [, ]
Q2: How does the polymerization rate of this compound compare to other cyclic carbonates?
A2: Studies have shown that this compound polymerizes considerably faster than the six-membered 1,3-dioxan-2-one. [] The observed polymerization rate of 7CC was found to be 100 times greater than that of 1,3-dioxan-2-one under similar cationic polymerization conditions. [] This difference is attributed to the higher ring strain present in the seven-membered ring, making it more susceptible to ring-opening. []
Q3: Can the molecular weight of poly(this compound) be controlled during synthesis?
A3: Yes, several studies demonstrate the controlled ring-opening polymerization of 7CC. Using initiators like water-hydrogen chloride [, ], titanium bisphenolate complexes [], or alkylborates combined with hydrogen chloride [], researchers achieved polymers with targeted molecular weights and narrow polydispersity indices. The molecular weight can be tailored by adjusting the monomer-to-initiator ratio. [, , ]
Q4: What types of catalysts are effective for this compound polymerization?
A4: A range of catalysts have proven successful for 7CC polymerization. These include:
- Lewis Acids: Trifluoromethane sulfonic acid (TfOH) has been used for cationic ROP. []
- Organometallic Complexes: Systems like [(BDIiPr)Zn(N(SiMe3)2)] and [(ONOOrBu)Y(N(SiHMe2)2)(THF)] demonstrated good control over polymerization. []
- Organic Catalysts: 4-N,N-dimethylaminopyridine (DMAP), 1.5.7-triazabicyclo-[4.4.0]dec-5-ene (TBD), 2-tert-butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine (BEMP), and cationic zirconocene complexes have been successfully employed. [, ]
Q5: How does the polymerization of this compound proceed mechanistically?
A5: The mechanism depends on the chosen catalyst and reaction conditions. For instance:
- Cationic Polymerization: Involves the activation of the monomer by a protonic acid or Lewis acid, followed by nucleophilic attack of the hydroxyl group of another monomer or the initiator. [, ]
- Anionic Polymerization: Initiated by strong bases, the mechanism proceeds through nucleophilic attack on the carbonyl carbon of the 7CC ring. []
Q6: Does the position of substituents on the this compound ring affect polymerization?
A6: Yes, the position of methyl substituents influences both the polymerization behavior and polymer properties. Research on 4-methyl-1,3-dioxepan-2-one (α-Me7CC) and 5-methyl-1,3-dioxepan-2-one (β-Me7CC) revealed that:
- α-Me7CC showed varying degrees of regioselectivity in ring-opening depending on the catalyst used. []
- β-Me7CC polymerization generally lacked regioselectivity due to the more remote methyl substituent. []
- The position of the methyl group impacted the glass transition temperature (Tg) of the resulting polymers. []
Q7: Can this compound be copolymerized with other monomers?
A7: Yes, 7CC has been successfully copolymerized with other monomers:
- Copolymerization of 7CC with trioxane under cationic conditions resulted in polyacetal-polycarbonate copolymers containing poly(oxytetramethylene) units. [] The copolymer composition could be controlled by varying the monomer feed ratio. []
- Block copolymers were synthesized via the living ring-opening polymerization of 7CC and ε-caprolactone using a cationic zirconocene complex. []
Q8: What are the potential applications of poly(this compound) and its copolymers?
A8: While further research is ongoing, potential applications include:
- Biodegradable Materials: Polycarbonates derived from 7CC, especially those using renewable resources for monomer synthesis, are of interest for biomedical and sustainable material applications. []
- Drug Delivery: Amine-functionalized block copolymers containing poly(this compound) segments have been investigated as potential drug nanovehicles. [] The pH-responsive nature of these copolymers makes them interesting candidates for targeted drug delivery.
Q9: Are there any computational studies on this compound and its polymerization?
A9: Yes, semi-empirical molecular orbital calculations using the PM3 Hamiltonian have been employed to estimate the ring strain of 7CC. [] These calculations revealed that the seven-membered ring is more strained than both five- and six-membered cyclic carbonates, explaining its higher reactivity in ring-opening reactions. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-(4-tert-butylphenoxy)-N-[3-(2-phenylmorpholin-4-yl)propyl]acetamide](/img/structure/B2699310.png)

![N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B2699312.png)
![1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)piperidine-4-carboxamide](/img/structure/B2699314.png)
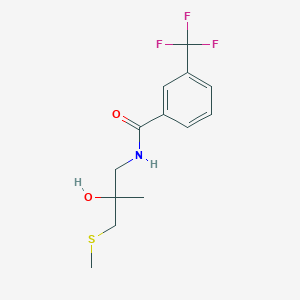
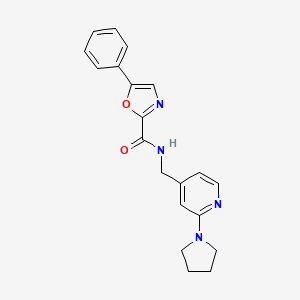
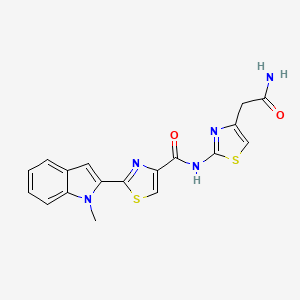
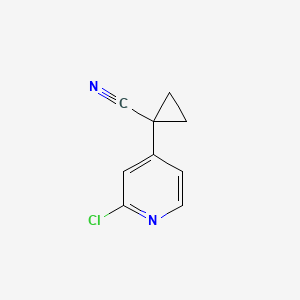
![2-[(Pyridin-4-ylmethyl)amino]nicotinonitrile](/img/structure/B2699324.png)
![3-(3-methylthiophen-2-yl)-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}propanamide](/img/structure/B2699327.png)
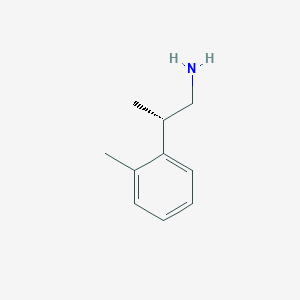
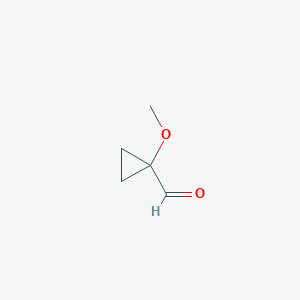
![N-(5-chloro-2-hydroxyphenyl)-2-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide](/img/structure/B2699330.png)
![1-[7-Chloro-3-(3,4-dimethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-YL]-4-(2-methoxyphenyl)piperazine](/img/structure/B2699333.png)
